Enantiomer-Specific LDH Inhibition: 18-Fold Potency Differential vs. (R)-GNE-140
(S)-GNE-140 exhibits markedly reduced LDHA/LDHB inhibitory activity compared to its (R)-enantiomer. In cell-free biochemical assays, (R)-GNE-140 inhibits LDHA with an IC50 of 3 nM and LDHB with an IC50 of 5 nM, whereas (S)-GNE-140 is approximately 18-fold weaker . This differential enables precise discrimination of stereospecific LDH engagement in metabolic studies.
| Evidence Dimension | LDHA/LDHB enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | (S)-GNE-140: ~18-fold reduced potency (exact IC50 not reported in available sources) |
| Comparator Or Baseline | (R)-GNE-140: LDHA IC50 = 3 nM; LDHB IC50 = 5 nM |
| Quantified Difference | ~18-fold |
| Conditions | Cell-free biochemical assay |
Why This Matters
Procuring (S)-GNE-140 is essential for studies requiring a stereochemically defined negative control to validate enantiomer-specific biological effects.
